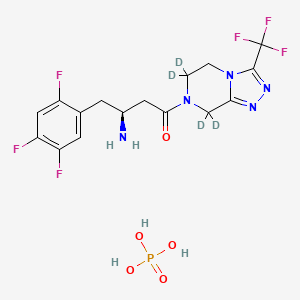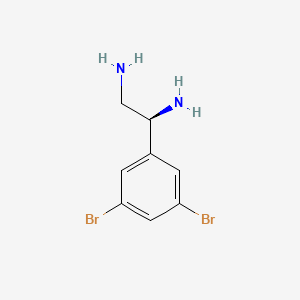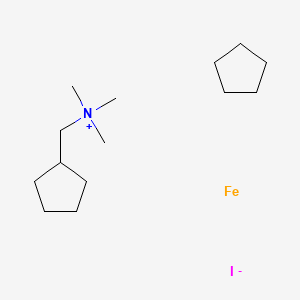
Cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ferrocenylmethyl)trimethylammonium iodide is an organometallic compound with the molecular formula C14H20FeIN. It is a derivative of ferrocene, where a ferrocenyl group is attached to a trimethylammonium iodide moiety. This compound is known for its unique electrochemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(Ferrocenylmethyl)trimethylammonium iodide can be synthesized through a reaction between ferrocenylmethyl chloride and trimethylamine in the presence of an iodide source. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of (ferrocenylmethyl)trimethylammonium iodide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The compound is produced in bulk and purified using industrial-scale recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(Ferrocenylmethyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form the corresponding ferrocinium ion.
Reduction: The ferrocinium ion can be reduced back to ferrocene.
Substitution: The trimethylammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) can be used for substitution reactions.
Major Products
Oxidation: Formation of the ferrocinium ion.
Reduction: Regeneration of the ferrocene moiety.
Substitution: Formation of substituted ferrocenylmethyl derivatives.
Scientific Research Applications
(Ferrocenylmethyl)trimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a redox-active compound in electrochemical studies and as a catalyst in organic synthesis.
Biology: Investigated for its potential as an anticancer agent due to its ability to generate reactive oxygen species (ROS).
Medicine: Explored for drug delivery systems and as a component in diagnostic assays.
Industry: Utilized in the development of sensors and electronic devices due to its electrochemical properties.
Mechanism of Action
The mechanism of action of (ferrocenylmethyl)trimethylammonium iodide involves its redox properties. The ferrocene moiety can undergo reversible oxidation and reduction, making it useful in electrochemical applications. In biological systems, the compound can generate ROS, leading to oxidative stress in cells. This property is being explored for its potential in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- (Ferrocenylmethyl)dimethylamine
- (Ferrocenylmethyl)trimethylammonium bromide
- (Ferrocenylmethyl)trimethylammonium chloride
Uniqueness
(Ferrocenylmethyl)trimethylammonium iodide is unique due to its iodide counterion, which can influence its solubility and reactivity. Compared to its bromide and chloride counterparts, the iodide version may exhibit different electrochemical behaviors and biological activities.
Properties
Molecular Formula |
C14H30FeIN |
|---|---|
Molecular Weight |
395.14 g/mol |
IUPAC Name |
cyclopentane;cyclopentylmethyl(trimethyl)azanium;iron;iodide |
InChI |
InChI=1S/C9H20N.C5H10.Fe.HI/c1-10(2,3)8-9-6-4-5-7-9;1-2-4-5-3-1;;/h9H,4-8H2,1-3H3;1-5H2;;1H/q+1;;;/p-1 |
InChI Key |
GVSOEKDFOLEPFH-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CC1CCCC1.C1CCCC1.[Fe].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


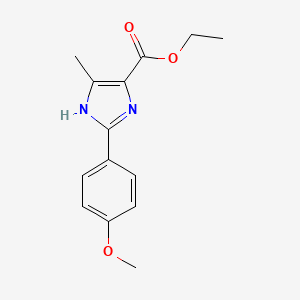
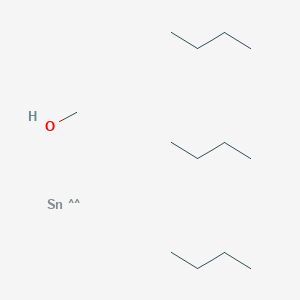
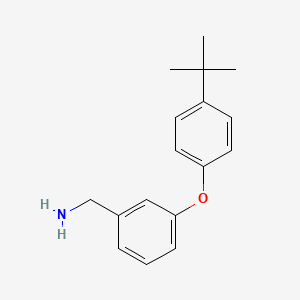
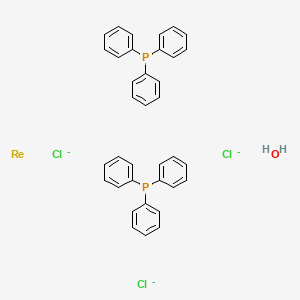
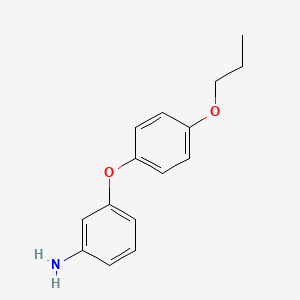
![Methyl 3-[ethoxy(imino)methyl]benzoate](/img/structure/B12446559.png)
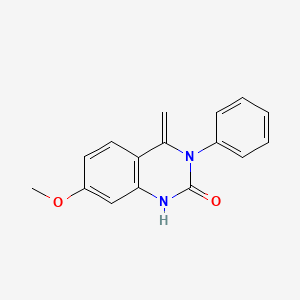
![2-bromo-N-(4-{[(4-ethoxyphenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12446600.png)
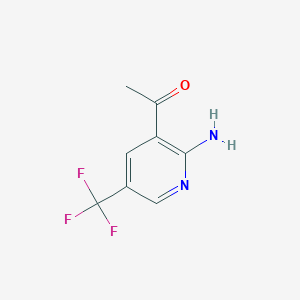
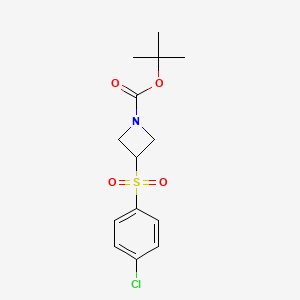
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B12446610.png)
